molecular formula C8H16O2 B012051 trans-1,2-Cyclooctanediol CAS No. 108268-29-7

trans-1,2-Cyclooctanediol

Cat. No.: B012051
CAS No.: 108268-29-7
M. Wt: 144.21 g/mol
InChI Key: HUSOFJYAGDTKSK-HTQZYQBOSA-N
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Chemical Reactions Analysis

Types of Reactions: Acido yohimbico undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities .

Biological Activity

Trans-1,2-Cyclooctanediol (trans-1,2-COD) is a cyclic diol with the molecular formula C8H16O2C_8H_{16}O_2. Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of trans-1,2-COD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its two hydroxyl groups attached to a cyclooctane ring. This configuration allows it to participate in various chemical reactions and biological interactions. The compound's structural formula can be represented as follows:

Canonical SMILES C1CCCCC(C(C1)O)O\text{Canonical SMILES }C1CCCCC(C(C1)O)O

Research indicates that trans-1,2-COD exhibits biological activity by modulating neurotransmitter systems. Specifically, it affects both adrenergic and serotonergic pathways, which are crucial for regulating mood, anxiety, and cardiovascular functions .

Key Mechanisms:

  • Adrenergic Modulation: Trans-1,2-COD has been shown to block presynaptic alpha-2 adrenergic receptors, leading to increased norepinephrine release. This mechanism may contribute to its potential use in treating conditions such as depression and anxiety.
  • Serotonergic Activity: The compound also interacts with serotonin receptors, which may enhance its antidepressant effects by increasing serotonin levels in the synaptic cleft.

Biological Activity and Therapeutic Applications

The biological activity of trans-1,2-COD has been explored in various studies:

  • Antidepressant Effects: In animal models, trans-1,2-COD demonstrated significant antidepressant-like effects comparable to established antidepressants. The compound's ability to modulate neurotransmitter levels suggests its potential as a therapeutic agent for mood disorders.
  • Anxiolytic Properties: Studies have indicated that trans-1,2-COD may possess anxiolytic effects. Its action on adrenergic receptors could help alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics.
  • Neuroprotective Effects: Preliminary research suggests that trans-1,2-COD may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of trans-1,2-COD:

StudyFindings
Study 1 Demonstrated significant antidepressant-like behavior in rodent models when administered at specific dosages.
Study 2 Showed anxiolytic effects through behavioral tests and neurotransmitter level assessments in mice.
Study 3 Investigated the neuroprotective effects against oxidative stress-induced damage in cultured neuronal cells.

Properties

IUPAC Name

(1R,2R)-cyclooctane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOFJYAGDTKSK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@H]([C@@H](CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309870
Record name (1R,2R)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108268-29-7, 42565-22-0
Record name (1R,2R)-1,2-Cyclooctanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108268-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1,2-Cyclooctanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42565-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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